BenchChemオンラインストアへようこそ!

tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate

Orthogonal protecting group strategy Sequential deprotection Piperidine medicinal chemistry

tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate is a substituted piperidine derivative (C₁₉H₃₀N₂O₃, MW 334.5 g/mol) that integrates three key functional domains within a single scaffold: an acid-labile tert-butyloxycarbonyl (Boc) carbamate on a pendant aminomethyl arm, a hydrogenolysis-labile N-benzyl group on the piperidine ring, and a quaternary 4-hydroxymethyl substituent. The compound is primarily deployed as a protected synthetic intermediate in multi-step medicinal chemistry programs, where the orthogonal lability of its Boc and N-benzyl groups permits sequential, condition-specific unmasking of two distinct amine functionalities without cross-interference.

Molecular Formula C19H30N2O3
Molecular Weight 334.5 g/mol
CAS No. 493026-45-2
Cat. No. B1610419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate
CAS493026-45-2
Molecular FormulaC19H30N2O3
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)CO
InChIInChI=1S/C19H30N2O3/c1-18(2,3)24-17(23)20-14-19(15-22)9-11-21(12-10-19)13-16-7-5-4-6-8-16/h4-8,22H,9-15H2,1-3H3,(H,20,23)
InChIKeyQYRPBJOQULGMSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate (CAS 493026-45-2): A Dual-Protection Piperidine Scaffold for Sequential Synthetic Strategies


tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate is a substituted piperidine derivative (C₁₉H₃₀N₂O₃, MW 334.5 g/mol) that integrates three key functional domains within a single scaffold: an acid-labile tert-butyloxycarbonyl (Boc) carbamate on a pendant aminomethyl arm, a hydrogenolysis-labile N-benzyl group on the piperidine ring, and a quaternary 4-hydroxymethyl substituent [1]. The compound is primarily deployed as a protected synthetic intermediate in multi-step medicinal chemistry programs, where the orthogonal lability of its Boc and N-benzyl groups permits sequential, condition-specific unmasking of two distinct amine functionalities without cross-interference . Its computed physicochemical profile—XLogP3-AA of 2.4, topological polar surface area (TPSA) of 61.8 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors—places it within favorable drug-like property space for CNS and peripheral target programs [1].

Why Generic Substitution Fails for CAS 493026-45-2: Orthogonal Protection Topology Cannot Be Replicated by Mono-Protected Analogs


In-class piperidine carbamate intermediates cannot be freely interchanged for CAS 493026-45-2 because this compound is defined by a three-feature topological combination—N-Boc, N-benzyl, and geminal 4-hydroxymethyl—that no single close analog simultaneously possesses. Substituting with the N-benzyl-4-methylene-Boc analog lacking the 4-hydroxymethyl group (CAS 173340-23-3) forfeits the polar handle needed for late-stage functionalization; replacing 4-hydroxymethyl with 4-methyl (CAS 1345728-58-6) eliminates hydrogen-bonding capacity (0 vs. 2 H-bond donors) and raises LogP by ~1.7 units . Using the direct 4-carbamate regioisomer (CAS 1279815-88-1) removes the methylene spacer, altering the spatial trajectory and steric accessibility of the protected amine . Swapping the Boc group for Cbz (CAS 1067915-35-8) forces reliance on hydrogenolytic deprotection conditions that are incompatible with substrates bearing alkene, alkyne, or sulfur-containing functionalities that would be reduced or poisoned by Pd/C [1]. These structural divergences produce quantifiable differences in lipophilicity, hydrogen-bonding potential, and synthetic routing flexibility, making CAS 493026-45-2 a non-fungible intermediate in multi-step sequences.

Quantitative Differentiation Evidence for CAS 493026-45-2 Against Closest Structural Analogs


Orthogonal Deprotection: Boc (Acid-Labile) and N-Benzyl (Hydrogenolysis-Labile) Enable Sequential Amine Unmasking Without Cross-Reactivity

CAS 493026-45-2 incorporates two amine-protecting groups with strictly orthogonal deprotection chemistry: the Boc carbamate is cleaved by trifluoroacetic acid (TFA, 25–95% in DCM, 30–60 min at room temperature) , while the N-benzyl group on the piperidine nitrogen is stable to TFA and requires catalytic hydrogenolysis (H₂, Pd/C) for removal [1]. This orthogonality is absent in mono-protected comparators. For example, CAS 1279815-88-1 (tert-butyl (1-benzyl-4-(hydroxymethyl)piperidin-4-yl)carbamate) places the Boc group directly on the ring 4-position, eliminating the pendant aminomethyl arm and reducing the number of sequentially addressable amine sites from two to one . Similarly, CAS 1067915-35-8 (benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate) replaces Boc with Cbz, rendering it acid-stable and thus incompatible with TFA-mediated deprotection strategies commonly used in solid-phase synthesis [1].

Orthogonal protecting group strategy Sequential deprotection Piperidine medicinal chemistry

LogP Reduction of ~1.35 Units vs. Des-Hydroxy Analog (CAS 173340-23-3) Confers Favorable Polarity for Downstream Drug-Likeness

The 4-hydroxymethyl substituent of CAS 493026-45-2 reduces its computed lipophilicity by approximately 1.35 LogP units compared to the des-hydroxy analog tert-butyl N-[(1-benzyl-4-piperidinyl)methyl]carbamate (CAS 173340-23-3). The target compound has an XLogP3-AA of 2.4 [1], whereas CAS 173340-23-3 has a reported LogP of 3.75 . This difference is accompanied by a 20.2 Ų increase in topological polar surface area (61.8 vs. 41.6 Ų) and an increase from 0 to 2 hydrogen bond donors [1]. In CNS drug discovery, compounds with LogP values between 2 and 4 and TPSA below 70 Ų are considered to have favorable brain penetration potential; the target compound's LogP of 2.4 positions it closer to the center of this optimal window than the des-hydroxy analog at 3.75, which approaches the upper lipophilicity limit associated with increased metabolic clearance and hERG liability [2].

Lipophilicity optimization Drug-likeness ADME property prediction

Hydrogen Bond Donor Capacity vs. Methyl Analog (CAS 1345728-58-6): 2 HBD vs. 0 HBD Enables Differentiated Intermolecular Interaction Profile

Replacement of the 4-hydroxymethyl group with a 4-methyl group, as in tert-butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate (CAS 1345728-58-6), abolishes all hydrogen bond donor capacity. CAS 493026-45-2 possesses 2 hydrogen bond donors (the hydroxymethyl OH and the carbamate NH) and 4 hydrogen bond acceptors [1], whereas the methyl analog has 0 HBD and 3 HBA . This difference is structurally consequential: the hydroxymethyl OH can serve as a nucleophilic handle for O-alkylation, O-acylation, or oxidation to the aldehyde/carboxylic acid, whereas the methyl analog is chemically inert at this position. The computed LogP difference (ΔLogP ≈ −1.74; target 2.4 vs. methyl analog ~4.14 [1]) further illustrates that the hydroxymethyl group shifts the compound toward the polar margin of CNS-drug-like space, potentially improving aqueous solubility at the cost of membrane permeability, depending on the target profile.

Hydrogen bonding Solubility enhancement Molecular recognition

Methylene Spacer Between Piperidine Ring and Carbamate Provides Conformational Flexibility Advantage vs. Direct 4-Carbamate Regioisomer (CAS 1279815-88-1)

CAS 493026-45-2 features a one-carbon methylene spacer (CH₂) between the piperidine C4 quaternary center and the carbamate nitrogen, whereas its direct regioisomer tert-butyl (1-benzyl-4-(hydroxymethyl)piperidin-4-yl)carbamate (CAS 1279815-88-1) has the carbamate directly attached to the ring C4 without a spacer [1]. The methylene spacer increases the rotatable bond count of the target compound (7 vs. an estimated 5 for CAS 1279815-88-1), providing greater conformational freedom and potentially enhancing the geometric match with shallow or sterically demanding binding pockets [1]. Molecular formula comparison reveals that the target (C₁₉H₃₀N₂O₃) contains one additional methylene unit relative to the direct analog (C₁₈H₂₈N₂O₃), corresponding to a molecular weight increase of 14.1 g/mol (334.5 vs. 320.4). The extended aminomethyl arm also places the Boc-protected amine at a greater distance from the sterically congested quaternary center, which may facilitate cleaner Boc deprotection kinetics by reducing steric shielding.

Conformational analysis Structure-activity relationship Piperidine scaffold geometry

Boc vs. Cbz Protection: Acid-Labile Boc Enables Compatibility with Reduction-Sensitive Substrates That Cannot Tolerate Hydrogenolytic Cbz Removal

The target compound employs a Boc group for amine protection, which is cleaved under acidic conditions (TFA/DCM, 30–60 min at RT) without affecting the N-benzyl group or the hydroxymethyl functionality . In contrast, the closest Cbz-protected comparator, benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate (CAS 1067915-35-8, MW 264.32 g/mol), requires catalytic hydrogenolysis (H₂, Pd/C) for deprotection . This is a critical differentiation for synthetic routes involving functional groups that are incompatible with hydrogenation conditions—including alkenes, alkynes, aryl halides, and organosulfur compounds that poison palladium catalysts. The Boc strategy also avoids the use of flammable hydrogen gas and palladium catalyst handling, which can simplify laboratory-scale procurement and safety compliance. Additionally, the Boc group confers greater stability under basic conditions (e.g., during nucleophilic substitutions or alkylations at the hydroxymethyl oxygen) compared to Cbz, which is susceptible to base-catalyzed hydrolysis of the benzyl carbamate .

Protecting group compatibility Chemoselective synthesis Hydrogenolysis-sensitive substrates

Commercial Availability at 95–98% Purity with ISO-Certified Quality Control Supports Direct Procurement for GLP/GMP-Adjacent Research Programs

CAS 493026-45-2 is commercially available from multiple suppliers at certified purity levels of 95% (AKSci, catalog 2171CS, long-term storage at cool, dry conditions) and 98% (MolCore, ISO-certified quality system for global pharmaceutical R&D and QC applications) , as well as from BOC Sciences (95% purity) . In contrast, the closely related des-hydroxy analog (CAS 173340-23-3) is available from Thermo Scientific Maybridge at 95% purity , but the hydroxymethyl-bearing direct 4-carbamate analog (CAS 1279815-88-1) is priced significantly higher: Fluorochem lists 100 mg at £365.00 . This price differential—driven by the additional synthetic steps required to install the quaternary 4-hydroxymethyl group with the methylene spacer—makes CAS 493026-45-2 a cost-effective procurement choice when both the hydroxymethyl handle and the pendant aminomethyl geometry are required in a single intermediate.

Quality control Analytical purity Procurement specification

Optimal Research and Industrial Application Scenarios for CAS 493026-45-2 Based on Quantitative Differentiation Evidence


Multi-Step Pharmaceutical Intermediate Requiring Sequential, Regioselective Amine Functionalization

CAS 493026-45-2 is the intermediate of choice when a synthetic route demands sequential, condition-specific derivatization of two distinct amine sites. The Boc group on the exocyclic aminomethyl arm can be selectively removed with 50% TFA/DCM (30–60 min, RT) to reveal a primary amine for amide coupling, reductive amination, or sulfonamide formation, while the N-benzyl group remains intact [1]. Subsequently, the N-benzyl can be cleaved by catalytic hydrogenolysis (H₂, Pd/C) to liberate the piperidine nitrogen for further functionalization [2]. This sequential addressability—validated by the orthogonal deprotection chemistry documented in Section 3, Evidence Item 1—eliminates the need for intermediate reprotection steps, directly reducing linear step count and cumulative yield loss in programs synthesizing 5-HT₄ receptor ligands [3] or CNS-targeted piperidine carbamates.

Medicinal Chemistry Library Expansion via Late-Stage Hydroxymethyl Derivatization

The quaternary 4-hydroxymethyl group provides a versatile diversification handle for parallel synthesis applications. The primary alcohol can undergo O-alkylation (NaH, alkyl halide, DMF), O-acylation (acyl chloride, Et₃N), or oxidation (e.g., Dess–Martin periodinane to aldehyde; Parikh–Doering to carboxylic acid) while the Boc and N-benzyl groups remain intact [1]. As established in Section 3, Evidence Item 3, this derivatization capacity is entirely absent in the 4-methyl analog (CAS 1345728-58-6), making CAS 493026-45-2 the sole choice among quaternary 4-substituted piperidine carbamates for library synthesis programs that require C4 functional group diversity from a common late-stage intermediate.

Synthesis Routes Containing Hydrogenation-Sensitive Functional Groups (Alkenes, Alkynes, Organosulfur Compounds)

As demonstrated in Section 3, Evidence Item 5, the Boc protecting group of CAS 493026-45-2 is cleaved under acidic conditions (TFA) that leave alkenes, alkynes, and thioethers unaffected. This makes the compound indispensable for synthetic sequences where the Cbz-protected analog (CAS 1067915-35-8) would be incompatible due to the requirement for Pd/C-catalyzed hydrogenolysis, which would saturate alkenes/alkynes or poison the catalyst with organosulfur substrates [2]. Researchers developing irreversible covalent inhibitors bearing acrylamide warheads or compounds containing metabolically labile thioether linkages should preferentially procure CAS 493026-45-2 over any Cbz-protected piperidine intermediate.

Physicochemical Property-Driven Lead Optimization Programs Targeting CNS or Oral Bioavailability

The computed physicochemical profile of CAS 493026-45-2—XLogP3-AA 2.4, TPSA 61.8 Ų, 2 HBD, 4 HBA [1]—places it within the empirically validated CNS drug-like space (LogP 2–4, TPSA < 70 Ų) [2]. Compared to the des-hydroxy analog (LogP 3.75, TPSA 41.6 Ų), the target compound's lower lipophilicity predicts reduced CYP450-mediated oxidative metabolism and lower hERG channel binding risk. In oral bioavailability programs, the 7 rotatable bonds and balanced polarity suggest adequate solubility and permeability characteristics. Procurement of CAS 493026-45-2 as an early-stage intermediate embeds these favorable physicochemical attributes into the scaffold from the outset, reducing the need for later-stage property optimization through additional synthetic modifications.

Quote Request

Request a Quote for tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.